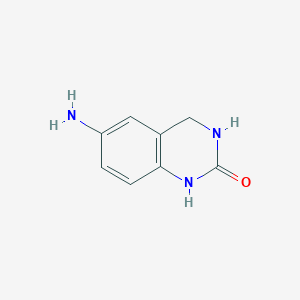

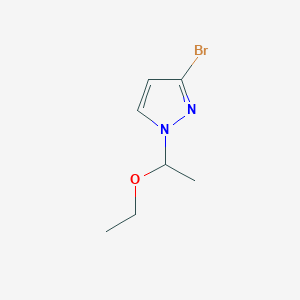

![molecular formula C21H18ClN3O2 B3008168 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 920623-24-1](/img/structure/B3008168.png)

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chlorophenyl and oxazole moieties, which are part of the structure of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, was achieved through a series of reactions starting from 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was performed using 4-chlorobenzenamine as a starting material, with the reaction conditions carefully optimized . These examples suggest that the synthesis of the compound would likely involve a multi-step process, starting from chlorophenyl and indole precursors, followed by the formation of the oxazole ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been used to unambiguously assign the structures of some compounds . These techniques would be essential in confirming the structure of "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" after its synthesis.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For example, the cyclization reactions of N-(4-chlorophenyl)-β-alanine led to the formation of oxazole derivatives . The synthesized compounds have also been used as intermediates for further chemical transformations, such as the formation of triazole derivatives . These findings indicate that the compound may also be amenable to further chemical modifications, which could be useful in the development of new derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, have been determined through experimental studies. The biological activities, such as hypolipidemic, lipase inhibition, α-glucosidase inhibition, and antioxidant activities, have been evaluated in vitro and in vivo . These properties are crucial for determining the potential therapeutic applications of the compounds. The compound "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" would similarly require a thorough analysis of its physical and chemical properties, as well as its biological activities, to assess its potential as a pharmacological agent.

科学的研究の応用

Anticonvulsive Activity

Compounds similar to 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide have been found to possess anticonvulsive activity. They are useful in treating epilepsy and conditions of tension and agitation. This is highlighted in the study of triazole derivatives, which shares structural similarities with the compound (Shelton, 1981).

Antimicrobial Activity

Several studies have identified compounds structurally similar to 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide as potential antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests the potential of the compound for antimicrobial applications (Desai, Shihora, & Moradia, 2007), (Ceylan et al., 2014).

Potential in Cancer Research

Compounds with a similar molecular structure have been investigated for their potential in cancer research. For example, certain triazole derivatives have shown anticancer activity, suggesting that 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide could be a candidate for further exploration in this area (Katariya, Vennapu, & Shah, 2021).

Antioxidant and Antiradical Activities

Research has indicated that structurally similar compounds exhibit antioxidant and antiradical activities. These properties are important in the context of reducing oxidative stress, which is implicated in various diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

作用機序

将来の方向性

This compound represents a novel chemical probe with which to study IAA-amido synthetase function . It could potentially be used in future research to overcome difficulties associated with studying the biological significance of these enzymes, which have been hampered by large gene numbers and a high degree of functional redundancy .

特性

IUPAC Name |

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c1-13-19(20(25-27-13)16-7-2-4-8-17(16)22)21(26)23-11-10-14-12-24-18-9-5-3-6-15(14)18/h2-9,12,24H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHZFRUEOCECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

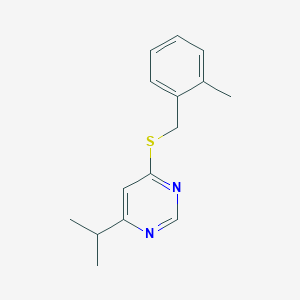

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

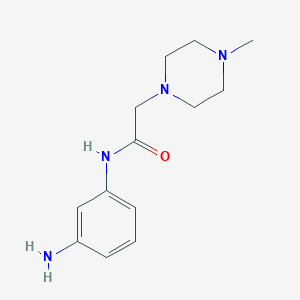

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

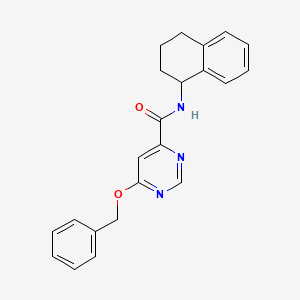

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)